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Introduction
(R)-4-Hydroxydihydrofuran-2(3H)-one, a chiral gamma-butyrolactone, is a versatile building

block in the synthesis of a variety of biologically active molecules and natural products. Its

importance is particularly pronounced in the pharmaceutical industry, where it serves as a key

intermediate in the stereoselective synthesis of several drugs. This technical guide provides a

comprehensive overview of the physical and chemical properties of (R)-4-
Hydroxydihydrofuran-2(3H)-one, detailed experimental protocols for its synthesis and

analysis, and an exploration of its biological relevance.

Physical and Chemical Properties
(R)-4-Hydroxydihydrofuran-2(3H)-one is a colorless to pale yellow liquid at room

temperature. It is soluble in water, alcohols, and other polar organic solvents, while being

insoluble in nonpolar solvents like petroleum ether.[1] A summary of its key physical and

chemical properties is presented in the tables below.
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General Properties
Property Value Reference

IUPAC Name (4R)-4-hydroxyoxolan-2-one [2]

Synonyms
(R)-3-Hydroxy-gamma-

butyrolactone
[3]

CAS Number 28693-43-8 -

Molecular Formula C₄H₆O₃ [4]

Molecular Weight 102.09 g/mol [4]

Appearance Clear to pale yellow liquid [4]

Physicochemical Data
Property Value Reference

Boiling Point 98-100 °C at 0.1 mmHg [4]

Density 1.24 g/cm³ [4]

Refractive Index (n20/D) 1.463-1.466 [4][5]

Flash Point >110 °C [4]

LogP -0.70580 [4]

Storage Temperature 2-8 °C [6]

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and

characterization of (R)-4-Hydroxydihydrofuran-2(3H)-one.

¹H NMR Spectral Data (Predicted)
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Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J)

Assignment

~4.6 m - H4

~4.3 dd ~9.0, 6.0 Hz H5a

~4.1 dd ~9.0, 3.0 Hz H5b

~2.7 dd ~17.0, 6.0 Hz H3a

~2.5 dd ~17.0, 3.0 Hz H3b

¹³C NMR Spectral Data (Predicted)
Chemical Shift (ppm) Assignment

~177 C1 (C=O)

~78 C4 (CH-OH)

~70 C5 (CH₂)

~38 C3 (CH₂)

IR Spectral Data (Characteristic Absorptions)
Wavenumber (cm⁻¹) Assignment

~3400 (broad) O-H stretch

~1770 (strong) C=O stretch (lactone)

~1180 C-O stretch

Mass Spectrometry
The electron ionization mass spectrum of (R)-4-Hydroxydihydrofuran-2(3H)-one is expected

to show a molecular ion peak (M⁺) at m/z 102. Key fragmentation patterns would likely involve

the loss of water (m/z 84), loss of CO (m/z 74), and cleavage of the lactone ring.

Experimental Protocols
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Synthesis of (R)-4-Hydroxydihydrofuran-2(3H)-one from
(R)-Malic Acid
This protocol describes a common and efficient method for the synthesis of (R)-4-
Hydroxydihydrofuran-2(3H)-one starting from the readily available chiral precursor, (R)-malic

acid.

Materials:

(R)-Malic acid

Borane dimethyl sulfide complex (BMS)

Tetrahydrofuran (THF), anhydrous

Methanol

Hydrochloric acid (HCl)

Sodium bicarbonate (NaHCO₃)

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Ethyl acetate

Silica gel for column chromatography

Procedure:

Esterification (optional but recommended): (R)-Malic acid can be first converted to its

dimethyl ester to improve solubility and reactivity in the subsequent reduction step. This can

be achieved by refluxing (R)-malic acid in methanol with a catalytic amount of sulfuric acid.

Reduction: The di-ester (or the di-acid) is dissolved in anhydrous THF under an inert

atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath. Borane

dimethyl sulfide complex (BMS) is added dropwise to the stirred solution. The reaction

mixture is then allowed to warm to room temperature and stirred for several hours until the

reaction is complete (monitored by TLC).
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Quenching and Work-up: The reaction is carefully quenched by the slow addition of

methanol at 0 °C. The solvent is then removed under reduced pressure. The residue is

treated with aqueous HCl and then neutralized with a saturated solution of sodium

bicarbonate.

Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined

organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium

sulfate, and filtered.

Lactonization and Purification: The solvent is removed under reduced pressure to yield the

crude product. The crude (R)-1,2,4-butanetriol is then subjected to lactonization, which can

often be achieved by heating or by acid catalysis, to form the desired (R)-4-
Hydroxydihydrofuran-2(3H)-one. The final product is purified by flash column

chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl

acetate in hexanes).

Starting Material Synthetic Steps Purification Final Product

(R)-Malic Acid Esterification
(optional)

Reduction
(BMS/THF)

Quenching &
Work-up Lactonization Column

Chromatography
(R)-4-Hydroxydihydrofuran-

2(3H)-one

Click to download full resolution via product page

Figure 1. Synthetic workflow for (R)-4-Hydroxydihydrofuran-2(3H)-one.

Chiral HPLC Analysis
The enantiomeric purity of (R)-4-Hydroxydihydrofuran-2(3H)-one can be determined by chiral

High-Performance Liquid Chromatography (HPLC).

Typical Method Parameters:

Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or

Chiralpak AD is often effective.
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Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting

point for normal-phase chiral separations. The ratio can be optimized to achieve baseline

separation of the enantiomers.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used.

Column Temperature: Ambient or controlled at 25 °C.

Procedure:

Prepare a dilute solution of the sample in the mobile phase.

Inject the sample onto the chiral HPLC system.

Monitor the chromatogram for the separation of the two enantiomer peaks.

Calculate the enantiomeric excess (% ee) based on the peak areas of the (R) and (S)

enantiomers.

Biological Relevance and Signaling Pathways
While (R)-4-Hydroxydihydrofuran-2(3H)-one is primarily utilized as a synthetic intermediate,

the broader class of gamma-butyrolactones (GBLs) exhibits significant biological activity. In

various bacterial species, GBLs act as signaling molecules, often referred to as bacterial

hormones, that regulate diverse physiological processes, including the production of secondary

metabolites like antibiotics.[1][7][8]

In the context of drug development, the relevance of (R)-4-Hydroxydihydrofuran-2(3H)-one
lies in its role as a chiral precursor to more complex and biologically active molecules. For

instance, it is a key building block in the synthesis of certain antiviral and anticancer nucleoside

analogues.

Although a direct signaling pathway for (R)-4-Hydroxydihydrofuran-2(3H)-one in mammalian

systems has not been elucidated, its metabolic fate is of interest. As a derivative of gamma-

butyrolactone (GBL), it could potentially be metabolized in vivo. GBL itself is a prodrug of

gamma-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant
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that acts on GABA-B receptors.[9] While the specific metabolic pathway of the hydroxylated

and chiral form is not well-documented, a hypothetical pathway could involve enzymatic

conversion.

Precursor

Hypothetical Metabolism

Potential Target

(R)-4-Hydroxydihydrofuran-2(3H)-one

Enzymatic
Conversion

Potential
GHB Analogue

GABA-B Receptor

Potential Interaction

Click to download full resolution via product page

Figure 2. Hypothetical metabolic pathway and potential target interaction.

Conclusion
(R)-4-Hydroxydihydrofuran-2(3H)-one is a valuable chiral synthon with significant

applications in organic synthesis, particularly in the pharmaceutical industry. A thorough

understanding of its physical, chemical, and spectroscopic properties is essential for its

effective use. The experimental protocols provided in this guide offer a starting point for its
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synthesis and analysis. While its direct biological activity and involvement in signaling pathways

are not yet fully understood, its relationship to the broader class of gamma-butyrolactones

suggests potential areas for future research, especially concerning its metabolism and

interaction with biological systems. This guide serves as a foundational resource for

researchers and scientists working with this important chiral molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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